molecular formula C19H26N2O4 B6349533 8-tert-Butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-44-2

8-tert-Butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349533
CAS No.: 1326811-44-2
M. Wt: 346.4 g/mol
InChI Key: HTXSVXKEKZCDLF-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic azaspirodecanone family, characterized by a rigid 1-oxa-4-azaspiro[4.5]decane core. The tert-butyl group at position 8 enhances steric stability, while the pyridine-3-carbonyl substituent at position 4 introduces electronic heterogeneity.

Properties

IUPAC Name

8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)14-6-8-19(9-7-14)21(15(12-25-19)17(23)24)16(22)13-5-4-10-20-11-13/h4-5,10-11,14-15H,6-9,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSVXKEKZCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-tert-Butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326809-18-0) is a complex organic compound notable for its unique spirocyclic structure that contains both nitrogen and oxygen atoms in its ring system. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C19H26N2O4, and it features a tert-butyl group and a pyridine carbonyl moiety, which enhance its solubility and reactivity. The compound's synthesis typically involves multi-step reactions, often utilizing microwave-assisted methods to improve yields and reduce reaction times.

The biological activity of 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may be attributed to its interaction with various biological targets. Preliminary studies have indicated that compounds with similar structural features can inhibit bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription .

Antibacterial Activity

Research has shown that compounds structurally related to 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane exhibit significant antibacterial properties. For instance, dual inhibitors targeting bacterial topoisomerases have demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for gram-positive bacteria .

Structure Activity Relationship (SAR)

A detailed structure activity relationship analysis indicates that the presence of the pyridine moiety is crucial for enhancing the compound's antibacterial efficacy. The specific combination of functional groups in 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane contributes to its solubility and reactivity, potentially leading to distinctive biological activities not observed in similar compounds.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Inhibition of Bacterial Topoisomerases : A study explored the dual inhibition of DNA gyrase and topoisomerase IV by related compounds, revealing that these interactions are vital for their antibacterial action against resistant strains .
  • Antimicrobial Screening : Compounds similar to 8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decane were screened against various pathogens, showing promising results in inhibiting growth and biofilm formation .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesAntibacterial Activity
8-tert-butyl-4-(pyridine-3-carbonyl)-1-oxa-4-azaspiro[4.5]decaneC19H26N2O4Spirocyclic structure with nitrogen and oxygenPotent against MDR strains
8-methyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decaneC16H20N2O4Methyl group instead of tert-butylModerate antibacterial activity
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decaneC13H23NO4Hydroxy group replacing carbonylLimited activity observed

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
Target Compound : 8-tert-Butyl-4-(pyridine-3-carbonyl)-...-3-carboxylic acid Likely C₂₂H₂₈N₂O₅* ~400 (estimated) Pyridine-3-carbonyl Higher acidity (vs. non-aromatic acyl groups); potential for H-bonding via pyridine N
8-tert-Butyl-4-(pyridine-4-carbonyl)-...-3-carboxylic acid C₂₂H₂₈N₂O₅ ~400 Pyridine-4-carbonyl Structural isomer; altered electronic distribution may affect target binding selectivity
8-tert-Butyl-4-(3,4,5-trimethoxybenzoyl)-...-3-carboxylic acid C₂₃H₃₃NO₇ 435.5 3,4,5-Trimethoxybenzoyl Electron-rich substituents enhance lipophilicity; purity ≥95%
8-tert-Butyl-4-(furan-2-carbonyl)-...-3-carboxylic acid C₁₉H₂₅NO₅ 335.4 Furan-2-carbonyl Lower molecular weight; furan’s electron-rich nature may increase reactivity
8-tert-Butyl-4-(2-chloro-5-nitrobenzoyl)-...-3-carboxylic acid C₂₀H₂₅ClN₂O₆ 424.88 2-Chloro-5-nitrobenzoyl Electron-withdrawing groups improve stability; limited hazard data

*Estimated based on analogs.

Research Implications and Gaps

  • Solubility and Bioavailability : The carboxylic acid moiety in all analogs suggests moderate aqueous solubility, but substituents like trimethoxybenzoyl () may require formulation adjustments for drug delivery .
  • Future Directions : Comparative studies on binding affinity (e.g., via molecular docking) and metabolic stability are needed to prioritize lead compounds.

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